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Compound of Interest

Compound Name: Bis(2-nitrophenyl)amine

Cat. No.: B107571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is an organic compound

with the chemical formula C₁₂H₉N₃O₄.[1] Its structure, featuring two nitrophenyl groups linked

by an amine, makes it a molecule of interest in various fields of chemical research, including

materials science and as a potential intermediate in the synthesis of more complex molecules.

The electron-withdrawing nature of the nitro groups significantly influences the chemical

properties and reactivity of the compound. This guide provides a detailed overview of the

plausible synthesis of Bis(2-nitrophenyl)amine, based on established chemical principles for

analogous compounds, offering a foundational protocol for its preparation and characterization.

Physicochemical and Quantitative Data
A summary of the key quantitative data for Bis(2-nitrophenyl)amine and its common starting

materials is presented below. This information is crucial for reaction planning, stoichiometry

calculations, and product characterization.
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance

Bis(2-

nitrophenyl)a

mine

18264-71-6 C₁₂H₉N₃O₄ 259.22[1]
Not readily

available
-

2-Nitroaniline 88-74-4 C₆H₆N₂O₂ 138.12[2][3] 70-74[3]
Orange

solid[2]

2-

Chloronitrobe

nzene

88-73-3 C₆H₄ClNO₂ 157.56 32-34 Yellow solid

Note: The melting point for Bis(2-nitrophenyl)amine is not consistently reported in publicly

available literature. For reference, the related isomer, Bis(4-nitrophenyl)amine, has a melting

point of 215-220 °C.

Proposed Synthesis Protocol: Ullmann
Condensation
The synthesis of Bis(2-nitrophenyl)amine can be effectively achieved via an Ullmann

condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the

coupling of an aryl halide with an amine.[4] In this proposed protocol, 2-nitroaniline is reacted

with 2-chloronitrobenzene in the presence of a copper catalyst and a base. The nitro groups on

the aryl halide activate the ring towards nucleophilic attack.

Experimental Workflow
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Reaction Setup

Reaction

Work-up

Purification

Characterization

Combine:
- 2-Nitroaniline

- 2-Chloronitrobenzene
- Anhydrous K₂CO₃

- Copper(I) iodide (CuI)
- High-boiling solvent (e.g., DMF or DMSO)

Heat mixture with stirring
under inert atmosphere

(e.g., 150-180 °C, 12-24 h)

Cool to room temperature

Filter to remove inorganics

Pour filtrate into water
and extract with ethyl acetate

Wash organic layer
(water, brine)

Dry over Na₂SO₄

Concentrate under
reduced pressure

Purify crude product by
column chromatography

(e.g., silica gel, hexane/ethyl acetate)

Analyze purified product:
- NMR Spectroscopy

- IR Spectroscopy
- Mass Spectrometry

- Melting Point

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of Bis(2-nitrophenyl)amine.
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Detailed Methodology
Materials:

2-Nitroaniline

2-Chloronitrobenzene

Anhydrous potassium carbonate (K₂CO₃)

Copper(I) iodide (CuI)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate

Hexane

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-nitroaniline (1.0 eq), 2-chloronitrobenzene (1.1 eq), anhydrous potassium

carbonate (2.0 eq), and copper(I) iodide (0.1 eq). Add a suitable volume of anhydrous DMF

or DMSO to ensure adequate stirring.

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the

progress of the reaction by thin-layer chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Work-up:
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Cool the reaction mixture to room temperature.

Filter the mixture to remove the inorganic salts and copper catalyst.

Pour the filtrate into a separatory funnel containing water.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic extracts and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure Bis(2-nitrophenyl)amine.

Characterization: Characterize the purified product using standard analytical techniques

such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity

and purity.

Reaction Scheme
The synthesis of Bis(2-nitrophenyl)amine via the Ullmann condensation is depicted in the

following reaction scheme.
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Reactants

Product

2-Nitroaniline

2-Chloronitrobenzene

r1_struct

p1_struct

CuI, K₂CO₃

DMF or DMSO, 150-180 °C

r2_struct

CuI, K₂CO₃

DMF or DMSO, 150-180 °C

Bis(2-nitrophenyl)amine

Click to download full resolution via product page

Caption: Ullmann condensation for the synthesis of Bis(2-nitrophenyl)amine.

Conclusion
This technical guide outlines a robust and plausible methodology for the synthesis of Bis(2-
nitrophenyl)amine, leveraging the well-established Ullmann condensation reaction. The

provided experimental protocol, data table, and visualizations offer a comprehensive resource

for researchers and professionals in the fields of chemistry and drug development. While a

specific melting point for the target compound is not readily available, the characterization of

the synthesized product through modern analytical techniques will be essential for confirming

its identity and purity. The successful synthesis of Bis(2-nitrophenyl)amine can pave the way

for further exploration of its chemical properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b107571?utm_src=pdf-body-img
https://www.benchchem.com/product/b107571?utm_src=pdf-body
https://www.benchchem.com/product/b107571?utm_src=pdf-body
https://www.benchchem.com/product/b107571?utm_src=pdf-body
https://www.benchchem.com/product/b107571?utm_src=pdf-body
https://www.benchchem.com/product/b107571?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. chemscene.com [chemscene.com]

2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

3. chemsynthesis.com [chemsynthesis.com]

4. byjus.com [byjus.com]

To cite this document: BenchChem. [Synthesis of Bis(2-nitrophenyl)amine: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107571#bis-2-nitrophenyl-amine-synthesis-
procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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